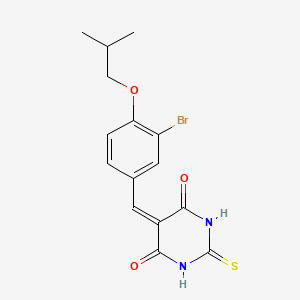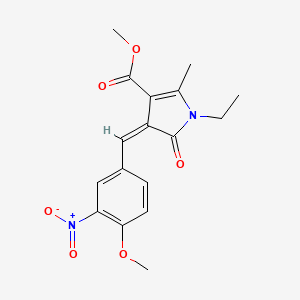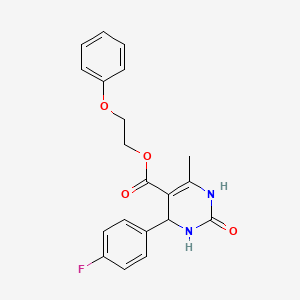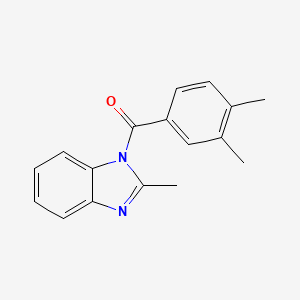
5-(3-bromo-4-isobutoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-bromo-4-isobutoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (referred to as BIBP) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the pyrimidine family of compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
BIBP has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cardiovascular disease, and cancer. In neuroscience, BIBP has been shown to block the actions of neuropeptide Y (NPY), a neurotransmitter that is involved in regulating appetite, stress, and anxiety. This makes BIBP a potential candidate for the development of drugs that target NPY signaling pathways.
In cardiovascular disease, BIBP has been investigated as a potential treatment for hypertension and heart failure. It has been shown to block the actions of angiotensin II, a hormone that regulates blood pressure and fluid balance in the body. This makes BIBP a potential candidate for the development of drugs that target the renin-angiotensin-aldosterone system (RAAS).
In cancer research, BIBP has been studied for its potential to inhibit the growth and spread of cancer cells. It has been shown to block the actions of endothelin-1, a protein that is involved in promoting tumor angiogenesis and metastasis.
Wirkmechanismus
The mechanism of action of BIBP involves its ability to bind to and block the actions of specific receptors in the body. In particular, BIBP has been shown to bind to the NPY Y1 and Y4 receptors, the angiotensin II type 1 receptor (AT1R), and the endothelin A receptor (ETA). By blocking these receptors, BIBP can inhibit the downstream signaling pathways that are involved in regulating physiological processes such as appetite, blood pressure, and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BIBP depend on the specific receptor that it is targeting. In general, BIBP has been shown to reduce appetite, lower blood pressure, and inhibit tumor growth in animal models. These effects are likely due to its ability to block the actions of NPY, angiotensin II, and endothelin-1, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BIBP in lab experiments is its specificity for certain receptors. By selectively targeting these receptors, BIBP can provide insights into the specific physiological processes that they regulate. However, one limitation of using BIBP is that it may not accurately reflect the complex interactions between multiple signaling pathways that occur in vivo.
Zukünftige Richtungen
There are several future directions for research on BIBP. One area of interest is the development of BIBP-based drugs for the treatment of hypertension, heart failure, and cancer. Another area of interest is the investigation of the role of NPY signaling pathways in neurological disorders such as anxiety and depression. Finally, the development of new synthesis methods for BIBP may enable the production of analogues with improved potency and selectivity for specific receptors.
Synthesemethoden
The synthesis method for BIBP involves a multi-step process that begins with the reaction of 3-bromo-4-isobutoxybenzaldehyde with thiourea to form the corresponding thiosemicarbazide. This intermediate is then reacted with ethyl acetoacetate to yield the pyrimidinedione core of the molecule. Finally, the resulting product is treated with an aldehyde to form the imine linkage and complete the synthesis of BIBP.
Eigenschaften
IUPAC Name |
5-[[3-bromo-4-(2-methylpropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-8(2)7-21-12-4-3-9(6-11(12)16)5-10-13(19)17-15(22)18-14(10)20/h3-6,8H,7H2,1-2H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBZDVDGHXOPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5190648.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5190661.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5190668.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5190671.png)
![10-methoxy-5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5190673.png)
![2-chloro-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5190676.png)

![N-[2-(benzylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5190686.png)

![5-chloro-2-(propylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5190695.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5190714.png)

![4-ethoxy-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5190730.png)
![5-[(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5190732.png)